Bis-(2-nitrophenyl)phenylamine
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Overview
Description
Bis-(2-nitrophenyl)phenylamine is an organic compound with the molecular formula C18H13N3O4 and a molecular weight of 335.31 g/mol . It is characterized by the presence of two nitrophenyl groups and one phenylamine group. This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
The synthesis of Bis-(2-nitrophenyl)phenylamine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-nitrochlorobenzene with aniline in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Bis-(2-nitrophenyl)phenylamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis-(2-nitrophenyl)phenylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis-(2-nitrophenyl)phenylamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the phenylamine group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Bis-(2-nitrophenyl)phenylamine can be compared with other similar compounds, such as:
2-Nitroaniline: Contains a single nitro group and an amino group on a benzene ring.
4-Nitroaniline: Similar to 2-nitroaniline but with the nitro group in the para position.
2,4-Dinitroaniline: Contains two nitro groups on the benzene ring, providing different reactivity and properties compared to this compound.
The uniqueness of this compound lies in its structure, which combines two nitrophenyl groups with a phenylamine group, offering distinct chemical and physical properties that are valuable in various research applications.
Properties
IUPAC Name |
2-nitro-N-(2-nitrophenyl)-N-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-20(23)17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21(24)25/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVAXVFTBWYHKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652478 |
Source
|
Record name | 2-Nitro-N-(2-nitrophenyl)-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127074-39-9 |
Source
|
Record name | 2-Nitro-N-(2-nitrophenyl)-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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